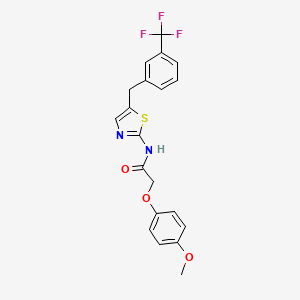
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide, also known as MTFMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTFMT belongs to the family of thiazole derivatives and has been studied for its ability to inhibit certain enzymes and modulate biochemical pathways. In
作用機序
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide exerts its effects through the inhibition of specific enzymes and the modulation of biochemical pathways. For example, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide inhibits protein tyrosine phosphatase 1B, which leads to increased insulin signaling and improved glucose metabolism. 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide also inhibits dipeptidyl peptidase-4, which increases the levels of incretin hormones and improves glucose-dependent insulin secretion. In cancer cells, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide modulates the levels of certain neurotransmitters and protects against oxidative stress.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce blood glucose levels. 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease models, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
One advantage of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is its relatively simple synthesis method, which allows for easy production in a laboratory setting. Additionally, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide for therapeutic use.
将来の方向性
There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of various diseases. For example, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to enhance the anticancer effects of certain chemotherapeutic agents. Additionally, further studies are needed to explore the potential use of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide in the treatment of other diseases, such as autoimmune disorders and metabolic disorders. Finally, the development of more potent and selective 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide analogs may lead to improved therapeutic efficacy and reduced toxicity.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide involves the reaction of 2-mercaptothiazole with 3-(trifluoromethyl)benzyl chloride to form 5-(3-(trifluoromethyl)benzyl)thiazol-2-ylthiol. This intermediate is then reacted with 4-methoxyphenol and acetic anhydride to form 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide. The synthesis method has been reported in the literature and can be carried out in a laboratory setting with appropriate safety measures.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling. 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate certain biochemical pathways.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c1-27-15-5-7-16(8-6-15)28-12-18(26)25-19-24-11-17(29-19)10-13-3-2-4-14(9-13)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJVEWRYIVDUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)

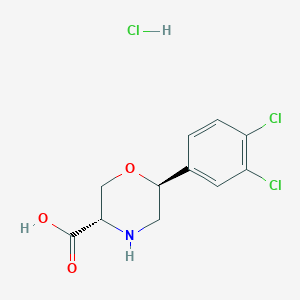
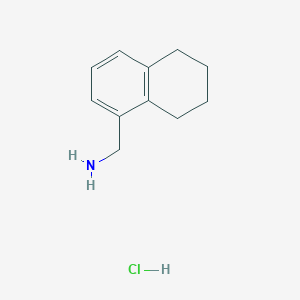
![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)
![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)
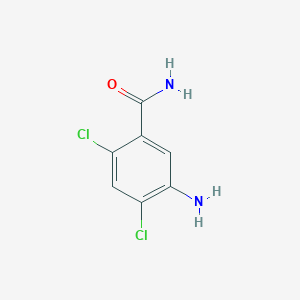
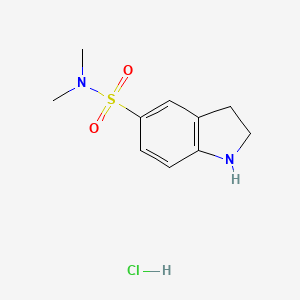

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)
![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)